N-Acetyl-L-tyrosine

Catalog No.
S661978
CAS No.
537-55-3
M.F
C11H13NO4
M. Wt
223.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetyl-L-tyrosine

CAS Number

537-55-3

Product Name

N-Acetyl-L-tyrosine

IUPAC Name

(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoic acid

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

InChI

InChI=1S/C11H13NO4/c1-7(13)12-10(11(15)16)6-8-2-4-9(14)5-3-8/h2-5,10,14H,6H2,1H3,(H,12,13)(H,15,16)/t10-/m0/s1

InChI Key

CAHKINHBCWCHCF-JTQLQIEISA-N

SMILES

Array

solubility

297 mg/mL

Synonyms

acetyl-L-tyrosine, N-acetyltyrosine, N-acetyltyrosine, (D)-isomer, N-acetyltyrosine, (DL)-isomer

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O

The exact mass of the compound N-Acetyl-L-tyrosine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10853. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Tanning. However, this does not mean our product can be used or applied in the same or a similar way.

N-Acetyl-L-tyrosine (CAS: 537-55-3) is an acetylated derivative of the essential amino acid L-tyrosine. In industrial and biopharmaceutical procurement, NALT is primarily sourced to overcome the severe solubility and processing limitations of unmodified L-tyrosine. While L-tyrosine is a critical precursor for catecholamine synthesis and recombinant protein production, its poor aqueous solubility and tendency to precipitate complicate liquid formulations. By masking the amino group with an acetyl moiety, NALT provides a highly soluble, thermally stable alternative that seamlessly integrates into parenteral nutrition formulas, high-density cell culture feeds, and liquid dietary supplements.

Substituting NALT with standard L-tyrosine in liquid formulations is practically impossible at industrial scales due to strict solubility limits. L-tyrosine requires large solvent volumes or highly alkaline conditions to dissolve, which can cause pH shock in bioreactors or exceed fluid volume limits in intravenous administration . Furthermore, attempting to heat-sterilize concentrated L-tyrosine solutions often results in irreversible precipitation. NALT circumvents these bottlenecks, allowing manufacturers to formulate pH-neutral, highly concentrated solutions that remain stable through terminal sterilization and long-term storage .

Aqueous Solubility and Liquid Formulation Capacity

The primary driver for selecting NALT over L-tyrosine is its vastly superior solubility profile in water. At 25°C, unmodified L-tyrosine exhibits a maximum aqueous solubility of approximately 0.45 mg/mL, severely restricting its use in concentrated liquid products. In contrast, NALT achieves an aqueous solubility of at least 25.0 mg/mL under standard conditions . This fundamental physicochemical difference dictates material selection for any application requiring high-dose liquid delivery.

Evidence DimensionAqueous solubility at 25°C
Target Compound Data~25.0 mg/mL
Comparator Or BaselineL-tyrosine (~0.45 mg/mL)
Quantified Difference>55-fold increase in aqueous solubility
ConditionsStandard aqueous solution at room temperature (25°C)

Enables the formulation of high-concentration parenteral nutrition and liquid supplements without exceeding patient fluid volume limits.

Biomanufacturing Feed Media Concentration (CHO Cell Culture)

In the commercial biomanufacture of monoclonal antibodies using CHO cells, maintaining a continuous supply of tyrosine is critical for protein synthesis. However, L-tyrosine's insolubility at neutral pH forces manufacturers to either use massive feed volumes or highly alkaline feed solutions (pH > 10), which can cause localized pH spikes and cell death in the bioreactor. NALT is highly soluble at physiological pH, allowing for the creation of ultra-concentrated, pH-neutral feed media . This eliminates the need for complex dual-feed systems or extreme pH adjustments during fed-batch operations.

Evidence DimensionFeed media pH requirement for high-concentration dissolution
Target Compound DataSoluble at physiological pH (pH ~7.0)
Comparator Or BaselineL-tyrosine (requires alkaline pH > 10 for high concentration)
Quantified DifferenceElimination of alkaline pH shift requirements
ConditionsHigh-density fed-batch CHO cell culture media preparation

Simplifies bioreactor feed strategies, reduces the risk of pH-induced cell shock, and improves overall monoclonal antibody yield consistency.

Thermal Stability During Terminal Sterilization

Sterile liquid formulations, such as intravenous amino acid mixtures, must undergo terminal heat sterilization. Standard L-tyrosine is prone to precipitation when subjected to the high temperatures of autoclaving, especially when formulated near its solubility limit. NALT demonstrates excellent thermal stability and remains fully dissolved in complex amino acid mixtures during standard terminal sterilization cycles (e.g., 121°C) . This thermal resilience prevents the loss of the active pharmaceutical ingredient to precipitation and ensures compliance with sterile manufacturing standards.

Evidence DimensionPhase stability during heat sterilization
Target Compound DataRemains stable and soluble during autoclaving
Comparator Or BaselineL-tyrosine (high risk of precipitation near solubility limits)
Quantified DifferencePrevention of heat-induced precipitation
ConditionsTerminal sterilization (121°C) of concentrated amino acid solutions

Critical for the safe, compliant, and efficient manufacturing of sterile intravenous nutritional products without API loss.

Parenteral Nutrition Manufacturing

NALT is the mandatory choice for intravenous amino acid solutions where L-tyrosine cannot meet the required concentration without exceeding the maximum safe fluid volume for patients, particularly in neonatal care .

High-Density Bioreactor Feeds

Ideal for formulating pH-neutral, highly concentrated feed media in fed-batch or perfusion CHO cell cultures, preventing the pH shock associated with alkaline L-tyrosine feeds .

Liquid Dietary Supplements and Nootropics

Selected over L-tyrosine in ready-to-drink cognitive or sports nutrition formulations where long-term phase stability and prevention of sedimentation are critical for shelf-life .

Physical Description

Solid

XLogP3

-0.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

223.08445790 Da

Monoisotopic Mass

223.08445790 Da

Boiling Point

530.00 to 533.00 °C. @ 760.00 mm Hg

Heavy Atom Count

16

Melting Point

149-152
149 - 152 °C

UNII

DA8G610ZO5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

N-acetyltyrosine is indicated, in combination with several other amino acids and dextrose, as a peripherally administered source of nitrogen for nutritional support in patients with adequate stores of body fat in whom, for short periods, oral administration cannot be tolerated, is undesirable, or inadequate. It is also indicated, with other amino acids, 5-10% dextrose, and fat emulsion, for parenteral nutrition to preserve protein and reduce catabolism in stress conditions where oral administration is inadequate. When administered with other amino acids and concentrated dextrose, it is indicated for central vein infusion to prevent or reverse negative nitrogen balance in patients where the alimentary tract by the oral, gastrostomy, or jejestomy routes cannot or should not be used or in patients in which gastrointestinal absorption of protein is impaired, metabolic requirements for protein are substantially increased, or morbidity and mortality may be reduced by replacing amino acids lost from tissue breakdown
FDA Label

Mechanism of Action

Used as a source of [DB00135]. See [DB00135] for more information on its role and pharmacology.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

537-55-3

Absorption Distribution and Excretion

N-acetyltyrosine is eliminated in the urine. The extent of urinary elimination versus utilization in the tissues appears to be related to the rapidity of infusion. When infused slowly in standard doses as in the clinical setting, about 35% is excreted unchanged in the urine. When larger doses are infused rapidly, much higher amounts are excreted reaching values up to 56%. In rat studies it was found that of the drug eliminated in the urine about 74% is present as unchanged N-acetyltyrosine and 23% is present as tyrosine.

Wikipedia

N-Acetyl-L-tyrosine

Use Classification

Cosmetics -> Tanning

General Manufacturing Information

L-Tyrosine, N-acetyl-: ACTIVE

Dates

Last modified: 08-15-2023
Hoffer LJ, Sher K, Saboohi F, Bernier P, MacNamara EM, Rinzler D: N-acetyl-L-tyrosine as a tyrosine source in adult parenteral nutrition. JPEN J Parenter Enteral Nutr. 2003 Nov-Dec;27(6):419-22. [PMID:14621123]
Im HA, Meyer PD, Stegink LD: N-acetyl-L-tyrosine as a tyrosine source during total parenteral nutrition in adult rats. Pediatr Res. 1985 Jun;19(6):514-8. [PMID:3925425]
Magnusson I, Ekman L, Wangdahl M, Wahren J: N-acetyl-L-tyrosine and N-acetyl-L-cysteine as tyrosine and cysteine precursors during intravenous infusion in humans. Metabolism. 1989 Oct;38(10):957-61. [PMID:2507878]

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